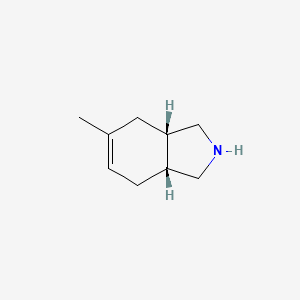

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a chiral compound with a unique structure that includes a hexahydro-isoindole ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound, such as a substituted isoindole, under specific conditions. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under a hydrogen atmosphere at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Enzymatic resolution methods can also be employed to obtain the desired enantiomer with high purity .

化学反応の分析

Types of Reactions

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield fully saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted isoindoles, ketones, carboxylic acids, and fully saturated derivatives .

科学的研究の応用

Medicinal Chemistry

1. Drug Development

The isoindole structure is prevalent in many biologically active compounds. Research indicates that derivatives of isoindoles exhibit a range of pharmacological activities including anti-inflammatory, antitumor, and antimicrobial properties. For instance, isoindole derivatives have been investigated for their potential as inhibitors of certain cancer cell lines .

2. Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems. Studies have explored isoindoles as potential modulators of the central nervous system, which could lead to new treatments for neurological disorders such as depression and anxiety .

3. Synthesis of Bioactive Molecules

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole serves as a versatile building block in organic synthesis. Its unique structural characteristics allow for the development of complex molecules through various synthetic pathways. This includes its use in the synthesis of natural product analogs that may possess enhanced biological activity compared to their parent compounds .

Material Sciences

1. Polymer Chemistry

The compound has shown potential in the development of novel polymer materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has indicated that isoindole-based polymers can be utilized in applications ranging from coatings to advanced composite materials .

2. Photonic Applications

Due to its unique electronic properties, this compound is being explored for use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Agricultural Chemistry

1. Pesticide Development

Research has identified the potential of isoindole derivatives as effective pesticides. Their unique mechanisms of action against various pests can lead to the development of safer and more effective agricultural chemicals that are less harmful to non-target organisms .

2. Plant Growth Regulators

The compound may also play a role in enhancing plant growth and stress resistance. Studies are ongoing to evaluate its efficacy as a plant growth regulator that can improve crop yields under adverse environmental conditions .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Drug Development | Isoindole derivatives showed significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Neuropharmacology | Compounds exhibited anxiolytic effects in animal models. |

| Study 3 | Material Sciences | Improved thermal stability in polymer composites when incorporating isoindole structures. |

| Study 4 | Agricultural Chemistry | Demonstrated efficacy as a pesticide with reduced toxicity to beneficial insects. |

作用機序

The mechanism of action of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

類似化合物との比較

Similar Compounds

(3aS,7aR)-hexahydro-3S,6R-dimethyl-2(3H)-benzofuranone: This compound shares a similar hexahydro-isoindole ring system but differs in its substitution pattern.

(3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene sulfamoyl chloride: This compound has a similar core structure but includes additional functional groups that confer different chemical properties.

Uniqueness

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific stereochemistry and substitution pattern, which influence its reactivity and interactions with biological targets. Its chiral nature and ability to undergo various chemical transformations make it a versatile compound in both research and industrial applications .

生物活性

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₅N

- CAS Number : 21764-64-7

- MDL Number : MFCD12027108

The structure includes a hexahydroisoindole framework which may contribute to its biological activity by interacting with various biological targets.

Anticancer Properties

Research has indicated that derivatives of isoindoles exhibit anticancer activities. The specific isoindole structure of this compound may influence cell signaling pathways involved in cancer proliferation and survival.

Case Study : A study explored the effects of isoindole derivatives on cancer cell lines. The results demonstrated that certain derivatives could inhibit cell growth and induce apoptosis in tumor cells through modulation of the PI3K/Akt signaling pathway .

Neuroprotective Effects

There is emerging evidence that isoindole compounds can offer neuroprotective benefits. These compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation.

Research Findings : In vitro studies have shown that this compound can enhance neuronal survival under oxidative stress conditions. This suggests a potential therapeutic role in conditions such as Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of isoindole derivatives have been documented in various studies. The compound may exhibit activity against both bacterial and fungal pathogens.

Data Table: Antimicrobial Activity

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : The compound may act as a modulator for various receptors involved in cell signaling.

- Enzyme Inhibition : It may inhibit key enzymes in metabolic pathways related to cancer and inflammation.

- Oxidative Stress Reduction : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Reports indicate that this compound is classified as an irritant . Toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

特性

IUPAC Name |

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBKKDSRBCCWSP-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]2CNC[C@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。